Dibenzyl 4-hydroxypent-2-en-1-yl phosphate
Description
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate is a phosphate diester derivative featuring a hydroxylated pentenyl backbone and two benzyl ester groups. This compound is primarily utilized in organic synthesis and medicinal chemistry as a reactive intermediate or prodrug candidate. Its structure combines the hydrolytic lability of phosphate esters with the steric and electronic effects of benzyl groups, enabling controlled reactivity in nucleophilic substitution or enzyme-mediated processes. Key applications include its role in synthesizing bioactive molecules (e.g., antineoplastic agents, acetylcholinesterase reactivators) and stabilizing hydrophobic ion pairs for drug delivery .
Properties
CAS No. |
651044-36-9 |
|---|---|
Molecular Formula |
C19H23O5P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dibenzyl 4-hydroxypent-2-enyl phosphate |
InChI |
InChI=1S/C19H23O5P/c1-17(20)9-8-14-22-25(21,23-15-18-10-4-2-5-11-18)24-16-19-12-6-3-7-13-19/h2-13,17,20H,14-16H2,1H3 |
InChI Key |
UNUPKCKOFDBUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate can be synthesized through the esterification of dibenzyl phosphate with 4-hydroxypent-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate ester can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine (TEA) are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphoramidates or phosphorothioates.
Scientific Research Applications
Drug Development
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate has been explored as a potential prodrug for nucleoside analogs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and reducing toxicity.
Case Study: Nucleoside Analog Prodrugs
Research indicates that modifications to nucleoside analogs using this compound can improve their efficacy against viral infections such as HIV and hepatitis B. The compound enhances cellular uptake and stability in biological environments, which is critical for therapeutic effectiveness .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, this compound can potentially modulate metabolic pathways, making it a candidate for therapeutic interventions in metabolic disorders.
Case Study: Enzyme Activity Modulation
In vitro studies have shown that this compound can inhibit enzymes such as nucleoside diphosphate kinase, leading to altered nucleotide pools within cells. This modulation can affect cell proliferation and survival, indicating its potential use in cancer therapy .
Analytical Applications
This compound is also utilized in biochemical assays to study enzyme kinetics and metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to investigate various biochemical processes.
Table 1: Summary of Analytical Applications
Mechanism of Action
The mechanism of action of dibenzyl 4-hydroxypent-2-en-1-yl phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, thereby modifying their chemical properties. This process is facilitated by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize transition states during the reaction .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Phosphate Derivatives
Reactivity in Alkylation and Hydrolysis Reactions
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate exhibits distinct reactivity compared to other phosphate diesters:
Key Insights :
- The benzyl groups enhance nucleophilicity and stabilize transition states in alkylation, outperforming aliphatic analogs like diethyl or dibutyl phosphates .
- Hydrolysis rates are pH-dependent: Dibenzyl phosphate resists hydrolysis at neutral pH but degrades rapidly in acidic or basic conditions. Benzyl phosphate, lacking a second benzyl group, hydrolyzes 40× faster due to monoanion instability .
Solubility and Stabilization Properties
Key Insights :
Key Insights :
- Dibenzyl phosphate is effective in Jacobsen-type epoxide ring-opening reactions but decomposes in methanol via transesterification .
- Its derivatives (e.g., β-lactam ester 17) show exceptional pH stability, making them viable for oral drug delivery .
Biological Activity
Dibenzyl 4-hydroxypent-2-en-1-yl phosphate (CAS No. 651044-36-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound can be synthesized through various organic reactions, including nucleophilic substitution and condensation reactions. The synthetic routes typically involve the reaction of phosphoric acid derivatives with appropriate alcohols under controlled conditions to yield the desired phosphate ester.
Common Synthetic Routes:
- Nucleophilic Substitution Reactions : Involves the replacement of a leaving group by a nucleophile.
- Condensation Reactions : Combines two molecules with the elimination of a small molecule, often water.
Biological Activity
This compound exhibits several biological activities, primarily attributed to its interaction with specific enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways that regulate various physiological processes.
- Gene Expression Modulation : By influencing gene expression, it may alter cellular behavior and responses to stimuli.
Antitumor Activity
Recent studies have shown that this compound has significant anticancer properties. In vitro assays indicated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Data Tables
Case Studies
-
Antitumor Efficacy in Breast Cancer :
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis. -
Antimicrobial Activity Against Resistant Strains :
Another investigation focused on its effectiveness against antibiotic-resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics, suggesting a potential role as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
